Evidence Item 1: Lipophilicity Shift vs. ProDOT-Me2 (LogP)
The target compound exhibits a predicted LogP of 2.37, compared to the experimentally determined LogP of 2.55 for its constitutional isomer ProDOT-Me2 (CAS 255901-50-9) [1][2]. This ΔLogP of -0.18 indicates that 6,8-dimethyl substitution on the [3,4-e] scaffold yields a slightly more polar molecule than 3,3-dimethyl substitution on the [3,4-b] scaffold, despite identical molecular formula and TPSA.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3692 (predicted) |
| Comparator Or Baseline | ProDOT-Me2 (CAS 255901-50-9): LogP = 2.54550 (experimental) |
| Quantified Difference | ΔLogP = -0.18 (target is more hydrophilic) |
| Conditions | Target: in silico prediction (ACD/Labs or similar); Comparator: experimental measurement |
Why This Matters
A measurable difference in lipophilicity between constitutional isomers can affect solubility, membrane permeability, and formulation behavior, making the correct isomer critical for applications where partitioning properties are design-relevant.
- [1] YYBYY Chemical Platform. 6,8-dimethyl-1,5-dihydrothieno[3,4-e][1,3]dioxepine – Predicted LogP. CAS 143756-02-9. View Source
- [2] Molbase / BocSci. 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine – LogP = 2.54550. CAS 255901-50-9. View Source
